2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Description
2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile (CAS: 82069-26-9) is a silicon-containing nitrile derivative featuring a thiophene ring and a trimethylsilyl (TMS) ether group. It is synthesized via cyanosilylation reactions, where aldehydes react with trimethylsilyl cyanide (TMSCN) in the presence of catalysts such as metal-organic frameworks (MOFs) or coordination polymers . The compound is characterized by its unique electronic properties, attributed to the electron-rich thiophene and the steric bulk of the TMS group. Applications include its use as an intermediate in organic synthesis and catalysis, particularly in the formation of cyanohydrins .
Properties
IUPAC Name |
2-thiophen-2-yl-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOSSi/c1-13(2,3)11-8(7-10)9-5-4-6-12-9/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECKCSGCDETOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Compounds with varying aromatic substituents exhibit distinct physicochemical properties. Key examples include:
Key Observations :
- Electronic Effects : The 4-fluorophenyl derivative shows a downfield shift in $^{13}\text{C NMR}$ (δ 63.07) compared to phenyl (δ 63.07), indicating electron-withdrawing effects .
- Steric Considerations : Thiophene’s smaller size compared to phenyl or substituted phenyl groups may enhance reactivity in catalytic systems .
Heterocyclic Variants
Replacing the thiophene with other heterocycles alters electronic and steric profiles:
Key Observations :
Related Compounds Without the TMS Group
Simpler analogs lacking the TMS group demonstrate altered reactivity:
Key Observations :
- Reactivity : The absence of the TMS group simplifies the molecule but reduces steric protection, increasing susceptibility to nucleophilic attack .
Q & A
Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile?
- Methodological Answer : The synthesis typically involves sequential functionalization:
Thiophene Aldehyde Precursor : Start with 2-thiophenecarboxaldehyde (or derivatives) as the thiophene source .
Silyl Protection : Introduce the trimethylsilyloxy (TMS-O) group via silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl intermediate .
Nitrile Formation : Convert the aldehyde to the nitrile group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under acidic conditions .
Key Considerations: Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid over-silylation.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm) and TMS-O singlet (δ 0.1–0.3 ppm) .
- ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and TMS-O silicon coupling (δ 15–20 ppm) .
- IR : Identify nitrile stretching (~2250 cm⁻¹) and TMS-O absorption (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak should match the molecular weight (e.g., C₉H₁₁NOSi: ~209.3 g/mol). Fragmentation patterns include loss of TMS-O (73 Da) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Crystallization : Use ethanol/water mixtures to precipitate the product .
- Distillation : For volatile impurities, fractional distillation under reduced pressure (if thermally stable) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate silylated byproducts .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA software). For example, calculate activation energies for silylation vs. cyanide addition steps .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and selectivity (e.g., acetonitrile vs. THF) .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Lewis acids like BF₃·Et₂O) .
Q. How to resolve contradictions in reported reaction yields or selectivity?
- Methodological Answer :
- Parameter Replication : Systematically vary reported conditions (temperature, solvent, catalyst) to identify critical factors .
- In-Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and side reactions (e.g., desilylation) .
- Cross-Validation : Compare synthetic routes from analogous compounds (e.g., 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile’s nitration step) .
Q. How does the TMS-O group influence reactivity in downstream transformations?
- Methodological Answer :
- Protection-Deprotection : The TMS-O group stabilizes α-hydroxy intermediates, enabling selective alkylation or acylation. For example, it prevents nucleophilic attack at the α-carbon during Grignard reactions .
- Steric Effects : Bulkier TMS-O groups reduce reaction rates in crowded environments (e.g., cycloadditions), as shown in thiophene-based systems .
- Comparative Analysis : Replace TMS-O with tert-butyldimethylsilyl (TBS) to assess steric/electronic impacts on reaction outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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